Home > Products > Building Blocks P4041 > 4-(Piperidin-1-yl)butanoic acid hydrochloride
4-(Piperidin-1-yl)butanoic acid hydrochloride - 5463-76-3

4-(Piperidin-1-yl)butanoic acid hydrochloride

Catalog Number: EVT-1606226
CAS Number: 5463-76-3
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4-(Piperidin-1-yl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 5463-76-3 . It has a molecular weight of 207.7 and its IUPAC name is 4-(1-piperidinyl)butanoic acid hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The molecular formula of “4-(Piperidin-1-yl)butanoic acid hydrochloride” is C9H18ClNO2 . Its InChI code is 1S/C9H17NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h1-8H2,(H,11,12);1H . The Canonical SMILES string is C1CCN(CC1)CCCC(=O)O.Cl .

Physical And Chemical Properties Analysis

“4-(Piperidin-1-yl)butanoic acid hydrochloride” has a molecular weight of 207.70 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 207.1026065 g/mol . The topological polar surface area is 40.5 Ų .

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid Hydrochloride Salt []

  • Compound Description: This compound is a potent and selective αvβ6 integrin inhibitor. It exhibits high affinity for αvβ6 integrin (pKi = 11), a long dissociation half-life (7 h), and very high solubility in saline at pH 7 (>71 mg/mL). This compound was selected for further clinical investigation as a potential therapeutic agent for the treatment of idiopathic pulmonary fibrosis [].
  • Relevance: Although structurally distinct from 4-(piperidin-1-yl)butanoic acid hydrochloride, this compound belongs to the same broad category of 3-aryl(pyrrolidin-1-yl)butanoic acids. The research highlights the exploration of structural variations around this core scaffold, including variations in the aryl substituent, to achieve desirable biological activities [].

4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one []

  • Compound Description: This compound was synthesized through a novel one-pot, three-component reaction catalyzed by p-toluenesulfonic acid. Computational studies suggest that the compound possesses suitable physicochemical properties, drug-likeness features, and good oral bioavailability [].

9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride (Alectinib hydrochloride) []

  • Compound Description: Alectinib hydrochloride is an anticancer medication used for the first-line treatment of non-small cell lung cancer. It has been approved for medical use for ten years. It was challenging to prepare high-quality single crystals due to the very low solubility of the salt [].

4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid []

  • Compound Description: This molecule is a potent and selective LPAR1 antagonist with oral activity in a mouse model of LPA-induced skin vascular leakage [].
  • Relevance: Similar to 4-(piperidin-1-yl)butanoic acid hydrochloride, this compound contains a piperidine ring directly attached to a butanoic acid moiety. This structural similarity suggests a potential for shared biological activity or target profiles [].
Overview

4-(Piperidin-1-yl)butanoic acid hydrochloride is a chemical compound characterized by its molecular formula C9H18ClN2O2C_9H_{18}ClN_2O_2 and a molecular weight of approximately 218.70g/mol218.70\,g/mol. This compound is classified as a piperidine derivative, which is a cyclic amine that plays a significant role in medicinal chemistry due to its structural properties and biological activity. The compound is primarily utilized in pharmaceutical research, particularly in the development of drugs targeting various neurological and metabolic disorders.

Source and Classification

The compound can be sourced from various chemical suppliers and databases, including Sigma-Aldrich and PubChem, where it is cataloged with detailed information regarding its synthesis, properties, and applications. It falls under the category of organic compounds, specifically within the realm of amino acids and their derivatives, reflecting its potential utility in biological research and drug development.

Synthesis Analysis

Methods

The synthesis of 4-(Piperidin-1-yl)butanoic acid hydrochloride typically involves the reaction between piperidine and butanoic acid. This reaction is facilitated by the presence of hydrochloric acid, which helps in forming the hydrochloride salt of the compound.

Technical Details

  1. Reagents: Piperidine, butanoic acid, hydrochloric acid.
  2. Conditions: The reaction is usually conducted under controlled temperature and pH conditions to optimize yield.
  3. Purification: Post-synthesis, the product is purified using crystallization or chromatography techniques to achieve high purity levels.
Molecular Structure Analysis

Structure

The molecular structure of 4-(Piperidin-1-yl)butanoic acid hydrochloride features a piperidine ring attached to a butanoic acid chain. The presence of the hydrochloride group enhances solubility in water.

Data

  • Molecular Formula: C9H18ClN2O2C_9H_{18}ClN_2O_2
  • InChI Key: PKURZTPJBZVFKZ-UHFFFAOYSA-N
  • Melting Point: The compound exhibits a melting point range of approximately 113117°C113-117\,°C.
Chemical Reactions Analysis

Reactions

4-(Piperidin-1-yl)butanoic acid hydrochloride can undergo several chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
  2. Reduction: Reduction reactions may yield alcohols or amines.
  3. Substitution: Nucleophilic substitution reactions can occur where the amino group is replaced by other functional groups.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride.
  • Nucleophiles: Sodium azide.

The reactions are typically carried out under controlled temperatures to ensure specificity and yield.

Mechanism of Action

The mechanism of action for 4-(Piperidin-1-yl)butanoic acid hydrochloride involves its interaction with specific receptors or enzymes within biological systems. It may modulate enzyme activity or receptor binding, influencing various cellular processes such as signal transduction pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in water due to the presence of the hydrochloride salt.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong oxidizing agents; can undergo hydrolysis in aqueous solutions.

Relevant data includes:

  • Flash Point: Approximately 99°C99\,°C.
  • Hazard Classifications: Acute toxicity (oral), eye irritation, skin irritation.
Applications

4-(Piperidin-1-yl)butanoic acid hydrochloride has several scientific applications:

  1. Pharmaceutical Research: Used as an intermediate in synthesizing various drugs targeting neurological pathways.
  2. Biochemical Studies: Serves as a tool for studying cellular mechanisms related to piperidine derivatives.
  3. Industrial Applications: Utilized in the production of specialty chemicals and as a building block for complex organic molecules.
Synthesis and Structural Modification Strategies of 4-(Piperidin-1-yl)butanoic Acid Hydrochloride

Synthetic Pathways for Piperidine-Butanoic Acid Conjugates

The synthesis of 4-(piperidin-1-yl)butanoic acid hydrochloride employs strategic bond formation between the piperidine nitrogen and the butanoic acid chain, typically achieved through nucleophilic substitution or reductive amination protocols. One established route involves the direct alkylation of piperidine with ethyl 4-bromobutyrate under basic conditions, followed by acidic hydrolysis of the ester intermediate to yield the free carboxylic acid. Subsequent treatment with hydrochloric acid affords the hydrochloride salt [1]. This method benefits from readily available starting materials but faces limitations in regioselectivity when unsymmetrical substrates are employed, potentially generating quaternary ammonium byproducts [8].

Alternative pathways leverage advanced catalytic systems to improve efficiency and selectivity. Ruthenium-catalyzed reductive amination represents a significant advancement, where γ-keto acids or esters undergo condensation with piperidine in the presence of a ruthenium catalyst (e.g., Ru₃(CO)₁₂) and a silane reductant (tetramethyldisiloxane, TMDS). This method efficiently reduces the intermediate imine or enamine directly to the tertiary amine conjugate, achieving yields exceeding 80% under optimized conditions (40°C, THF solvent) [4]. Crucially, this methodology preserves stereochemistry when chiral piperidines are used and tolerates various functional groups, including esters, alcohols, and protected amines, enabling the synthesis of structurally diverse analogs [4] [8].

Table 1: Synthetic Methods for 4-(Piperidin-1-yl)butanoic Acid Conjugates

MethodKey Reagents/ConditionsAdvantagesLimitationsYield Range
Direct AlkylationEthyl 4-bromobutyrate, Piperidine, Base (e.g., K₂CO₃), followed by hydrolysis & HCl salt formationSimple, scalable, readily available starting materialsPotential for over-alkylation (quaternary salts), moderate regioselectivity50-75%
Reductive Amination4-Oxobutanoate ester, Piperidine, Ru₃(CO)₁₂ (3-5 mol%), TMDS (4-8 eq.), THF, 40°C, then hydrolysis & HCl salt formationHigh functional group tolerance, preserves chirality, good yieldsRequires specialized catalyst, post-reduction purification challenges (ruthenium removal needed)70-85%
Amide Reduction4-(Piperidin-1-yl)butanamide, LiAlH₄ or BH₃·THF, then oxidation & HCl salt formationApplicable to readily available amide precursorsHarsh reducing conditions, lower selectivity, multiple steps40-65%

Modern chemoenzymatic approaches offer stereoselective access to complex piperidine scaffolds. Hydroxylation of pipecolic acid derivatives using engineered enzymes, followed by Boc-protection and decarboxylative functionalization, provides enantiomerically enriched piperidine building blocks [5]. These can then be conjugated to the butanoic acid moiety using classical peptide coupling agents (e.g., EDC/HOBt) or via multi-step alkylation sequences, enabling the synthesis of chiral analogs of the target structure for structure-activity relationship (SAR) studies [5] [8].

Optimization of Alkylation and Cyclization Reactions in Intermediate Formation

The formation of the critical C-N bond between piperidine and the butanoic acid precursor relies heavily on optimizing alkylation conditions. Key parameters include stoichiometry, temperature, solvent polarity, and base selection to maximize the yield of the desired tertiary amine while minimizing dialkylation or O-alkylation side products. Employing a slight excess of piperidine (1.2-1.5 equivalents) relative to the alkyl halide (e.g., ethyl 4-bromobutyrate) in polar aprotic solvents like acetonitrile or DMF at 60-80°C drives the reaction towards monoalkylation [1] [8]. The addition of inorganic bases such as potassium carbonate or cesium carbonate facilitates acid scavenging but requires careful moisture control to prevent hydrolysis of the ester intermediate. Phase-transfer catalysis (e.g., tetrabutylammonium bromide, TBAB) significantly accelerates the reaction under milder conditions (40-50°C) by enhancing interfacial contact between reactants [8].

Cyclization strategies are vital for constructing substituted piperidine rings incorporated into the target molecule. Palladium-catalyzed hydrogenation emerges as a powerful tool for diastereoselective piperidine synthesis. For instance, hydrogenation of fluorinated pyridines using Pd/C or Rh catalysts under mild pressure (2-5 bar H₂) yields all-cis-fluorinated piperidines with high selectivity [2]. This method is particularly valuable for synthesizing analogs like 4-(3-fluoropiperidin-1-yl)butanoic acid hydrochloride, where the fluorine atom influences lipophilicity and metabolic stability. The axial preference of fluorine substituents observed in many hydrogenated products impacts the conformational flexibility of the piperidine ring in the final conjugate [2] [4].

Table 2: Optimization Strategies for Key Reactions in Intermediate Synthesis

Reaction TypeOptimization ParameterOptimal ConditionImpact on Yield/Purity
Piperidine AlkylationStoichiometry (Piperidine : Alkyl Halide)1.2 - 1.5 : 1Minimizes dialkylated byproduct (<5%)
BaseK₂CO₃ or Cs₂CO₃Effective acid scavenger without promoting ester hydrolysis
SolventAcetonitrile or DMFEnhances nucleophilicity of piperidine
CatalystTetrabutylammonium bromide (PTC)Increases reaction rate, lowers temperature (40-50°C)
Reductive AminationCatalyst LoadingRu₃(CO)₁₂ (3-5 mol%)Balances cost and efficiency; <3% gives incomplete reduction
Reductant EquivalentsTMDS (4-8 eq.)Ensures complete reduction; lower equivalents lead to intermediates
Temperature40°CPrevents decomposition of Fmoc/ester groups
Pyridine HydrogenationCatalystPd/C (5-10 wt%) or Rh complexesHigh diastereoselectivity for cis-fluoropiperidines
Pressure2-5 bar H₂Ensures complete conversion without over-reduction
AdditivesTriethylamine (for hydroxyl group retention)Prevents dehydroxylation side reactions

Downstream functionalization of the butanoic acid chain often employs radical cross-coupling methodologies. Following enzymatic hydroxylation of piperidine precursors, intermediates protected with Boc groups undergo decarboxylative radical reactions. These transformations, mediated by metallophotoredox catalysts or silane reductants, enable the introduction of diverse alkyl, aryl, or heteroaryl groups at specific positions on the piperidine ring before conjugation to the butanoic acid moiety [5]. This approach facilitates the synthesis of highly functionalized analogs like 4-(4-arylpiperidin-1-yl)butanoic acid hydrochlorides, expanding the chemical space for biological evaluation [5] [8].

Role of Hydrochloride Salt Formation in Enhancing Bioavailability

Converting the free base 4-(piperidin-1-yl)butanoic acid into its hydrochloride salt profoundly impacts its physicochemical properties, primarily enhancing aqueous solubility—a critical determinant for oral bioavailability. The protonation of the basic piperidine nitrogen (pKa typically 9-10) by hydrochloric acid forms a highly water-soluble ionic compound. This transformation leverages the pKa rule, which stipulates that a significant pKa difference (>3 units) between the base (piperidine nitrogen) and the conjugate acid of the counterion (HCl, pKa ≈ -7) ensures stable salt formation [3]. The hydrochloride salt often exhibits solubility orders of magnitude higher than the free base, particularly in gastric fluid (pH ~1.2), promoting rapid dissolution and absorption [3] [9].

Beyond solubility, hydrochloride salt formation significantly influences solid-state properties crucial for formulation stability and processing:

  • Hygroscopicity Mitigation: While mineral acid salts can be hygroscopic, the crystalline structure of 4-(piperidin-1-yl)butanoic acid hydrochloride typically exhibits lower moisture uptake compared to more hydrophilic salts (e.g., phosphates or citrates). This reduces risks associated with hydrolysis or physical instability during storage [3].
  • Melting Point Elevation: The ionic lattice energy increases the melting point compared to the free base, improving thermal stability essential for manufacturing processes like hot-melt extrusion or tableting [9].
  • Crystallinity: The hydrochloride salt readily forms defined crystalline structures with lower energy states, reducing the tendency for amorphous character that can lead to physical instability or dissolution variability [3] [6].

A critical challenge with hydrochloride salts is the potential for disproportionation in suspension formulations or in the gastrointestinal microenvironment. This occurs when the salt dissociates and the free base precipitates due to local pH shifts, reducing bioavailability. Strategies to mitigate this include:

  • pH Adjustment: Incorporating buffering agents (e.g., citrate or phosphate buffers) in formulations maintains a microenvironmental pH below the free base's pKa, preventing dissociation and precipitation [6] [9].
  • Polymeric Stabilizers: Polymers like polyvinylpyrrolidone/vinyl acetate (PVP/VA) or hydroxypropyl methylcellulose (HPMC) inhibit crystallization of the precipitated free base, maintaining a supersaturated state and prolonging absorption windows [6] [9].
  • Temperature Control: Storing liquid formulations at 2-8°C (e.g., ice baths) kinetically suppresses disproportionation and precipitation, as demonstrated for structurally related hydrochloride salt suspensions in toxicology studies [6].

Table 3: Impact of Hydrochloride Salt Formation on Key Properties

PropertyFree BaseHydrochloride SaltBiological/Formulation Consequence
Aqueous SolubilityLow (often <1 mg/mL)High (often >50 mg/mL)Enhanced dissolution rate and extent in GI tract, improved oral absorption
Melting PointModerate (e.g., 64°C for NBI-75043 free base)Elevated (e.g., >150°C typical)Improved thermal stability during manufacturing (e.g., melt extrusion)
HygroscopicityVariable, often lowModerate (requires controlled humidity storage)Risk of hydrate formation or hydrolysis if not properly packaged; mitigated by excipients like silica gel desiccants
Lipophilicity (log P)HigherLower (ionized form)Reduced passive diffusion but enhanced solubility compensates; flux can be modulated (e.g., ibuprofen ethylenediamine salt flux 15.31 μg·cm⁻¹·h⁻¹ vs sodium salt 3.09) [3]
Stability Against DisproportionationN/ARequires microenvironmental pH control or stabilizersCritical for suspension formulations; uncontrolled precipitation reduces bioavailability

The hydrochloride salt form can also modulate lipophilicity and membrane permeability. While ionization decreases log P (octanol/water partition coefficient), the overall effect on absorption is often positive due to the solubility increase. In some cases, hydrophobic counterions can increase lipophilicity for specific applications, but hydrochloride remains preferred for its ability to balance solubility and acceptable permeability, particularly for BCS Class II/IV compounds [3] [9]. For instance, structural analogs like 1-substituted-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidine hydrochlorides demonstrated significantly reduced food intake in rats after parenteral administration, attributed to enhanced systemic exposure facilitated by the salt form [1].

Properties

CAS Number

5463-76-3

Product Name

4-(Piperidin-1-yl)butanoic acid hydrochloride

IUPAC Name

4-piperidin-1-ylbutanoic acid;hydrochloride

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7 g/mol

InChI

InChI=1S/C9H17NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h1-8H2,(H,11,12);1H

InChI Key

IZVIJYFRXDQEOR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCC(=O)O.Cl

Canonical SMILES

C1CCN(CC1)CCCC(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.